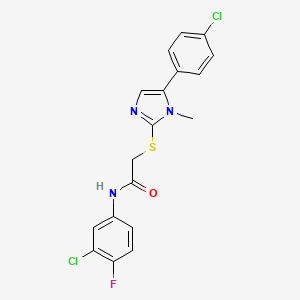

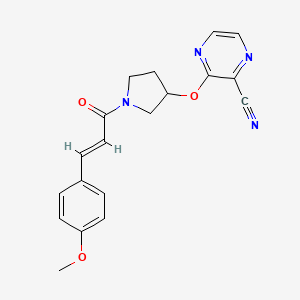

![molecular formula C17H16BrFN2O3S B2761371 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide CAS No. 317377-74-5](/img/structure/B2761371.png)

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide, also known as “BSPF-PC”, is a small molecule that has been studied for its potential as a therapeutic agent. BSPF-PC is a member of the sulfonamide family of compounds, which are known for their ability to inhibit enzymes that are involved in the metabolism of drugs and other compounds. BSPF-PC has been studied for its ability to inhibit certain enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4).

Scientific Research Applications

Synthesis of Fluorinated Polyamides

Research has utilized compounds similar to 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties such as high thermal stability, solubility in organic solvents, and the ability to be cast into strong, transparent films. This suggests potential applications in materials science, especially where high-performance polymers are required (Liu et al., 2013).

Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids

Another study focused on the preparation and characterization of aromatic polyamides utilizing ether-sulfone-dicarboxylic acids. These polymers, derived from reactions involving sulfonamides similar to the compound , showed excellent thermal stability and solubility, making them suitable for high-performance applications (Hsiao & Huang, 1997).

Heterocyclic Sulfamidation Reactions

Compounds akin to 1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide have been used in oxidative sulfamidation reactions to produce heterocyclic compounds like substituted N-sulfonylpyrrolidines. Such reactions are significant in organic synthesis, offering pathways to novel heterocyclic structures with potential applications in medicinal chemistry and drug development (Moskalik et al., 2017).

Enantioselective Bromoaminocyclization

A study demonstrated the use of amino-thiocarbamate catalysts in enantioselective bromoaminocyclization of unsaturated sulfonamides, leading to the synthesis of enantioenriched pyrrolidines. Such reactions are crucial for creating chiral compounds, which are important in pharmaceutical research and development (Zhou et al., 2011).

Discovery of RORγt Inverse Agonists

Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones, structurally related to the compound , led to the discovery of selective, orally active RORγt inverse agonists. Such compounds have potential therapeutic applications in treating autoimmune diseases by modulating the immune response (Duan et al., 2019).

properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPALYWLOAFUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2761296.png)

![3-Methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2761301.png)

![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)